molecular formula C13H13NO2 B045517 2-Methoxy-5-phenoxyaniline CAS No. 116289-67-9

2-Methoxy-5-phenoxyaniline

Cat. No. B045517
M. Wt: 215.25 g/mol
InChI Key: SCDKUQBOSDILAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-5-phenoxyaniline typically involves condensation reactions, reduction processes, or electropolymerization. One study focused on the synthesis and characterization of similar compounds, demonstrating that these can be synthesized through reactions involving Schiff bases reduction routes. These synthesis processes often yield compounds with significant structural and functional diversity, indicating the versatility of 2-Methoxy-5-phenoxyaniline and its derivatives in synthetic chemistry (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-phenoxyaniline derivatives has been elucidated using techniques such as X-ray diffraction, revealing crystalline structures with specific space groups and molecular dimensions. These studies provide detailed insights into the molecular geometry, hydrogen bonding, and crystalline arrangement, which are crucial for understanding the compound's chemical behavior and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving 2-Methoxy-5-phenoxyaniline and its derivatives can include electropolymerization, where the monomer concentration significantly influences the polymerization process and the resultant polymer's properties. These reactions can lead to the formation of polymers with unique properties, depending on the reaction conditions and the presence of other chemical groups (Viva et al., 2002).

Scientific Research Applications

Application 1: Chemical Crystallography and DFT Studies

  • Summary of the Application : 2-Methoxy-5-phenoxyaniline has been characterized by single-crystal X-ray diffraction at two temperatures . This compound is a promising monomer for PANI studies .
  • Methods of Application or Experimental Procedures : The compound was characterized by single-crystal X-ray diffraction at two temperatures: 293(2) K and 120(2) K . There are three independent molecules in the unit cell, each showing different conformations and establishing distinct intermolecular H-bonds .
  • Results or Outcomes : The study found that one of the molecules is approximately planar, while the other two have the phenyl rings rotated . At room temperature, the two latter molecules are joined in dimers through H-bonds, and at low temperature, the same molecules are joined in columns that run along the a-axis .

Application 2: Polyaniline (PANI) Studies

  • Summary of the Application : 2-Methoxy-5-phenoxyaniline is a compound that combines the aniline motifs with the biphenyl characteristics, making it a promising monomer for PANI studies . PANIs are one of the more extensively studied conductive polymers due to their high electrical performance, easy conductivity control, thermal stability, easy handling, and inexpensive synthesis .
  • Methods of Application or Experimental Procedures : PANIs can be synthesized from monomeric anilines either by chemical or electrochemical oxidative polymerization, as a bulk powder or film . Preliminary results on the polymerization of 2-methoxy-5-phenylaniline show the formation of oligomeric chains with more than six monomers per chain .
  • Results or Outcomes : The functionalization of the polymer backbone alters the ion exchange properties of the polymer, making it suitable to be used in pH sensor/actuators and as material for battery applications .

Application 3: P450-catalyzed O-demethylation Reactions

  • Summary of the Application : P450-catalyzed O-demethylation reactions have recently attracted attention because of their potential applications in lignin bioconversion . 2-Methoxy-5-phenoxyaniline could potentially be used in these reactions .
  • Methods of Application or Experimental Procedures : The peroxygenase activity of CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, was enabled by engineering a hydrogen peroxide (H2O2) tunnel . This report reveals by crystallography and molecule dynamics simulations that key residues located at one of the water tunnels in CYP199A4 play a crucial gating role .
  • Results or Outcomes : The results provide a more complete understanding of the mechanism by which monooxygenase is converted into peroxygenase activity through the H2O2 tunnel engineering (HTE) strategy . Furthermore, a library of engineered CYP199A4 peroxygenases was constructed to explore their application potentials for O-demethylation of various methoxy-substituted benzoic acid derivatives .

Application 4: Lignin Bioconversion

  • Summary of the Application : Lignin is an abundant renewable resource in nature that is composed of three phenylpropanol units . One approach that has the potential to overcome the lignin utilization barrier is biological funnelling, which utilises microbial pathways to convert heterogeneous chemical mixtures into a defined product with high atomic efficiency . 2-Methoxy-5-phenoxyaniline could potentially be used in these reactions .
  • Methods of Application or Experimental Procedures : The use of these oxidizing enzymes still suffers from narrow substrate specificity, unclear reaction mechanisms and lack of reductase partners . Thus, interest in mining for novel demethylation enzyme genes or engineering demethylation isoenzymes to yield practical demethylase catalysts has increased .
  • Results or Outcomes : This work reveals the feasibility of the HTE strategy in creating P450 peroxygenase from a mechanistic perspective, laying the foundation for developing an effective P450 O-demethylase applicable in lignin bioconversion .

Application 5: Molecular Simulations

  • Summary of the Application : 2-Methoxy-5-phenoxyaniline could potentially be used in molecular simulations . These simulations can provide valuable insights into the behavior of molecules and their interactions .
  • Methods of Application or Experimental Procedures : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
  • Results or Outcomes : The results of these simulations can help in understanding the properties of the molecule, its behavior under different conditions, and its interactions with other molecules .

Safety And Hazards

Safety data for 2-Methoxy-5-phenoxyaniline suggests that it should be handled with care to avoid contact with skin and eyes . In case of accidental inhalation or ingestion, medical attention should be sought immediately .

properties

IUPAC Name

2-methoxy-5-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDKUQBOSDILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40921987
Record name 2-Methoxy-5-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40921987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-phenoxyaniline

CAS RN

116289-67-9
Record name 2-Methoxy-5-phenoxybenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-phenoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116289-67-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Masciadri, M Kamer, N Nock - European Journal of Organic …, 2003 - Wiley Online Library
A variety of arenes, including anilines, pyrroles, indoles, aminooxazoles, aminothiazoles, aminoquinolines, and aminopyridines, underwent regioselective Friedel−Crafts alkylation in …

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